

Application Note: Quantitative Proteomics to Measure HaloPROTAC-E Effects

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Compound of Interest		
Compound Name:	HaloPROTAC-E	
Cat. No.:	B607917	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. [1][2] A HaloPROTAC is a specialized heterobifunctional molecule that contains a ligand to bind an E3 ubiquitin ligase and a chloroalkane moiety that irreversibly binds to a HaloTag, an engineered haloalkane dehalogenase.[1][3][4][5] When a protein of interest (POI) is genetically fused with this HaloTag, the HaloPROTAC can induce the formation of a ternary complex between the POI-HaloTag fusion and an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI.[1][3][6]

While western blotting can confirm the degradation of the target protein, it provides limited scope. Global quantitative proteomics, particularly using Tandem Mass Tag (TMT) labeling, has become an indispensable tool for characterizing PROTACs.[7][8] This approach allows for the precise, multiplexed quantification of thousands of proteins simultaneously.[9][10] This enables researchers to not only confirm on-target degradation but also to comprehensively assess the PROTAC's selectivity by identifying unintended "off-target" protein degradation, a critical step in drug development.[2][11][12][13][14] Furthermore, proteomics data can reveal downstream effects on signaling pathways resulting from the target's depletion.[15]

This document provides a detailed protocol for using TMT-based quantitative proteomics to measure the global cellular effects of a **HaloPROTAC-E**, a hypothetical HaloPROTAC designed



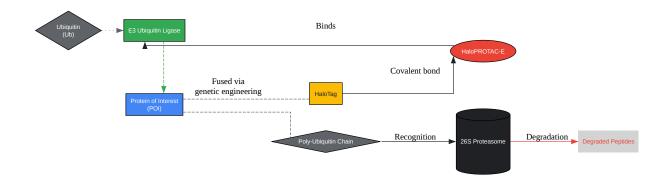
to recruit a specific E3 ligase.

Principle of the Method

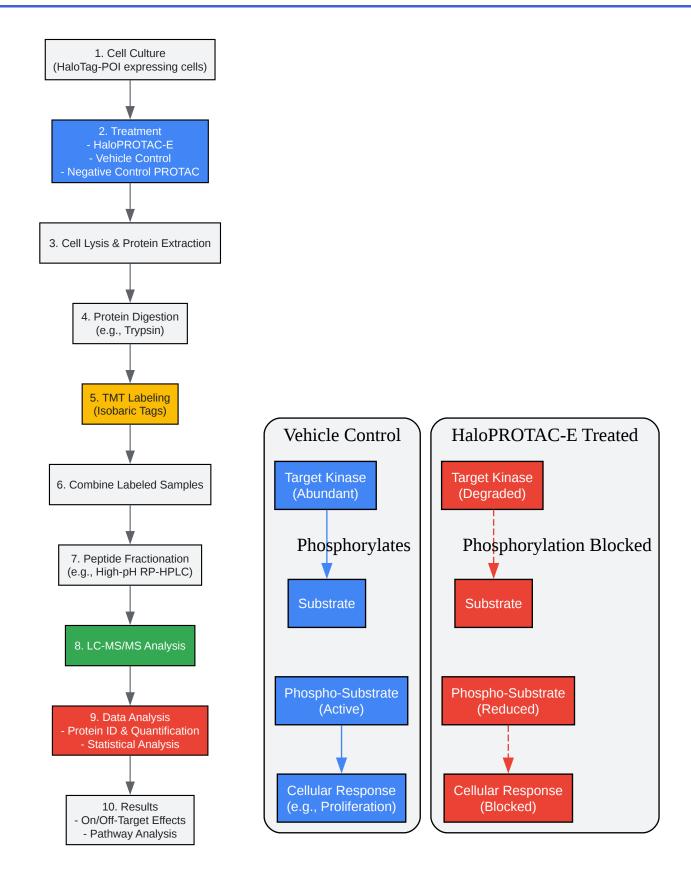
The overall workflow involves genetically engineering cells to express a HaloTag-fused protein of interest. These cells are then treated with the **HaloPROTAC-E** or a vehicle control. After treatment, cells are lysed, proteins are extracted, digested into peptides, and labeled with isobaric TMT reagents.[10][16] The labeled peptide samples are then combined, fractionated, and analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data is processed to identify and quantify thousands of proteins, revealing the extent of target degradation and any off-target effects across the proteome.[15]

Visualizations HaloPROTAC-E Mechanism of Action









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